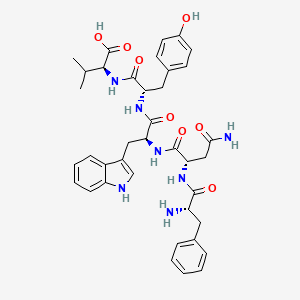

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina es un péptido compuesto de cinco aminoácidos: fenilalanina, asparagina, triptófano, tirosina y valina. Los péptidos como este son esenciales en varios procesos biológicos y desempeñan un papel significativo en la investigación científica debido a sus propiedades y funciones únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Activación: Los aminoácidos se activan utilizando reactivos como HBTU o DIC.

Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.

Desprotección: Se eliminan los grupos protectores temporales de los aminoácidos para permitir un mayor acoplamiento.

Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA.

Métodos de Producción Industrial

En entornos industriales, la producción de péptidos como L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina puede implicar SPPS a gran escala o tecnología de ADN recombinante. Los métodos recombinantes utilizan microorganismos genéticamente modificados para producir el péptido, que luego se purifica mediante técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Los residuos de triptófano y tirosina se pueden oxidar en condiciones específicas.

Reducción: Los puentes disulfuro, si están presentes, se pueden reducir utilizando agentes como DTT.

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros grupos funcionales utilizando reactivos específicos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o perácidos.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Ésteres de N-hidroxisuccinimida (NHS) para modificaciones de aminas.

Productos Principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del triptófano puede conducir a la formación de quinurenina.

Aplicaciones Científicas De Investigación

L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización.

Medicina: Explorado para posibles aplicaciones terapéuticas, incluida la función de vehículo de administración de fármacos.

Industria: Utilizado en el desarrollo de materiales y sensores basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías biológicas al unirse a estos objetivos, influyendo en procesos celulares como la transducción de señales y la expresión genética.

Comparación Con Compuestos Similares

Compuestos Similares

- L-Glutaminil-L-asparaginil-L-prolil-L-valil-L-valil-L-histidil-L-fenilalanil-L-fenilalanil-L-tirosil-L-asparaginil-L-isoleucyl-L-valil-L-treonil-L-prolil-L-arginil-L-treonil-L-prolina

- L-Fenilalanil-L-prolina

- L-Arginina, L-asparaginil-L-α-glutamil-L-asparaginil-L-isoleucyl-L-treonil-L-valil-L-prolil-L-α-aspartil-L-treonil-L-lisil-L-valil-L-asparaginil-L-fenilalanil-L-tirosil-L-alanil-L-triptofil-L-lisil

Singularidad

L-Fenilalanil-L-asparaginil-L-triptofil-L-tirosil-L-valina es única debido a su secuencia específica de aminoácidos, que imparte propiedades estructurales y funcionales distintas. Esta singularidad lo hace valioso para aplicaciones de investigación específicas y posibles usos terapéuticos.

Actividad Biológica

L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine (commonly referred to as Phe-Asn-Trp-Tyr-Val) is a synthetic peptide composed of five essential amino acids. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C38H45N7O8, with a molecular weight of approximately 703.86 g/mol. The peptide consists of a sequence that includes aromatic and hydrophobic amino acids, which influence its biological interactions and stability.

- Receptor Interactions : Peptides like Phe-Asn-Trp-Tyr-Val can interact with various receptors in the body, modulating signaling pathways that are crucial for cellular communication. The presence of tryptophan and tyrosine in the structure suggests potential interactions with neurotransmitter receptors, impacting mood and cognitive functions.

- Antioxidant Properties : Tryptophan and tyrosine are known for their roles in antioxidant defense mechanisms. The peptide may exhibit protective effects against oxidative stress by scavenging free radicals.

- Neurotransmitter Synthesis : The amino acids in this peptide are precursors to several neurotransmitters. For example, tryptophan is a precursor to serotonin, while tyrosine leads to dopamine synthesis. This indicates potential implications in mood regulation and neurological health.

Case Studies and Experimental Data

- Metabolomic Studies : Research has indicated that peptides derived from phenylalanine, tryptophan, and tyrosine metabolism show significant alterations in conditions such as primary Sjögren's syndrome (pSS). A study highlighted the upregulation of metabolites associated with these amino acids in saliva samples from pSS patients, suggesting their role in inflammatory processes .

- Therapeutic Applications : The unique composition of Phe-Asn-Trp-Tyr-Val positions it as a candidate for therapeutic applications in neurodegenerative diseases and mental health disorders. Studies exploring the modulation of neurotransmitter systems could provide insights into its efficacy as a treatment option.

- Antimicrobial Activity : Preliminary studies on similar peptides suggest potential antimicrobial properties, which may extend to Phe-Asn-Trp-Tyr-Val. This could be particularly relevant in developing new antimicrobial agents against resistant strains.

Data Tables

| Amino Acid | Role in Biological Activity | Potential Health Benefits |

|---|---|---|

| Phenylalanine | Precursor for neurotransmitters | Mood enhancement |

| Asparagine | Involved in metabolic processes | Detoxification |

| Tryptophan | Precursor for serotonin | Sleep regulation |

| Tyrosine | Precursor for dopamine | Cognitive function |

| Valine | Muscle metabolism | Energy production |

Propiedades

Número CAS |

628723-50-2 |

|---|---|

Fórmula molecular |

C38H45N7O8 |

Peso molecular |

727.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C38H45N7O8/c1-21(2)33(38(52)53)45-37(51)29(17-23-12-14-25(46)15-13-23)43-35(49)30(18-24-20-41-28-11-7-6-10-26(24)28)44-36(50)31(19-32(40)47)42-34(48)27(39)16-22-8-4-3-5-9-22/h3-15,20-21,27,29-31,33,41,46H,16-19,39H2,1-2H3,(H2,40,47)(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H,52,53)/t27-,29-,30-,31-,33-/m0/s1 |

Clave InChI |

SQFQVDQDBJPQCP-PHDILBGCSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.